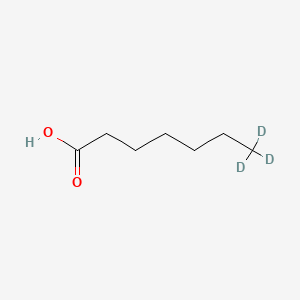

Heptanoic-7,7,7-D3 acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heptanoic-7,7,7-D3 acid is a stable isotope-labeled analog of heptanoic acid, a medium-chain fatty acid. This compound is commonly used as a tracer in metabolic studies to investigate the metabolism of fatty acids in humans and animals. It has a molecular formula of C7H11D3O2 and a molecular weight of 133.2 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptanoic-7,7,7-D3 acid can be synthesized through the deuteration of heptanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and crystallization techniques to obtain the desired isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions: Heptanoic-7,7,7-D3 acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form heptanoic acid derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce heptanol derivatives.

Substitution: Substitution reactions involve the replacement of the carboxyl group with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions include heptanoic acid derivatives, heptanol derivatives, and various substituted heptanoic acids .

Applications De Recherche Scientifique

Heptanoic-7,7,7-D3 acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to investigate the metabolism of fatty acids and other compounds.

Biology: Employed in studies related to lipid metabolism and the role of fatty acids in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of stable isotope-labeled standards for analytical methods and quality control.

Mécanisme D'action

The mechanism of action of Heptanoic-7,7,7-D3 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural heptanoic acid. It serves as a substrate for enzymes involved in fatty acid metabolism, allowing researchers to track its metabolic fate using mass spectrometry and other analytical techniques . The molecular targets include enzymes such as acyl-CoA synthetase and fatty acid desaturase .

Comparaison Avec Des Composés Similaires

Heptanoic-7,7,7-D3 acid is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Heptanoic acid: The non-labeled analog of this compound, used in various industrial applications.

Hexanoic acid: A shorter-chain fatty acid with similar chemical properties but different metabolic pathways.

Octanoic acid: A longer-chain fatty acid with distinct biological roles and applications.

The isotopic labeling of this compound makes it particularly valuable for tracing metabolic pathways and studying the dynamics of fatty acid metabolism.

Activité Biologique

Heptanoic-7,7,7-D3 acid, a deuterated form of heptanoic acid, has garnered interest in various biological studies due to its unique metabolic properties and potential therapeutic applications. This article explores its biological activity based on recent research findings, case studies, and relevant data.

Overview of this compound

Heptanoic acid (C7:0) is a medium-chain fatty acid (MCFA) that plays a crucial role in energy metabolism. The deuterated variant, this compound, is utilized in metabolic studies to trace fatty acid metabolism and assess its therapeutic implications in metabolic disorders.

Anaplerotic Role

Heptanoic acid serves as an anaplerotic agent, meaning it can replenish intermediates in the Krebs cycle. This property is particularly beneficial in conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. A study demonstrated that treatment with triheptanoin (a triglyceride containing heptanoic acid) improved energy homeostasis in MCAD-deficient mice by increasing the levels of acylcarnitines and enhancing liver function .

Key Findings:

- Increased Acylcarnitine Levels: Treatment with heptanoic acid derivatives led to a significant rise in plasma levels of heptanoyl-, valeryl-, and propionylcarnitine.

- Improved Hepatic Function: Histological analysis showed reduced hepatic steatosis and increased glycogen content after treatment.

- Enhanced ATP Production: Oxygen consumption rate (OCR) studies indicated that heptanoic acid could enhance ATP production in MCAD-deficient cell lines .

Clinical Applications

- MCAD Deficiency Treatment:

- Demulsification Processes:

Table 1: Comparison of Biological Effects of Heptanoic Acid and Its Derivatives

This compound's biological activity is attributed to its ability to:

- Enhance Mitochondrial Function: By serving as a substrate for mitochondrial β-oxidation.

- Regulate Lipid Metabolism: It influences the acyl-CoA dehydrogenase enzyme activity, which is crucial for fatty acid oxidation.

- Support Energy Homeostasis: Its role in replenishing Krebs cycle intermediates aids in maintaining cellular energy levels during metabolic stress.

Propriétés

IUPAC Name |

7,7,7-trideuterioheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.